Cas no 120849-36-7 (D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI))

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) structure
120849-36-7 structure
Product Name:D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI)
CAS No:120849-36-7
Molecular Formula:C25H47N3O6
Molecular Weight:485.657187700272
CID:136985
PubChem ID:444340

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) Properties

Names and Identifiers

    • D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI)
    • ISOVALERYL-VAL-VAL-STA-OET
    • N-(3-Methylbutanoyl)-D-valyl-N-[(3R,4R)-1-ethoxy-3-hydroxy-6-meth yl-1-oxo-4-heptanyl]-D-valinamide
    • 2(3H)-Benzoxazolone, 3-(3-methyl-1-oxobutyl)-
    • AC1LHLHR
    • CTK3B5528
    • HMS1644L01
    • N-isovalerylbenzoxazolinone
    • N-Isovaleryl-L-valyl-D-valyl-4(S)-amino-3(S)-hydroxy-6-methylheptanoic Acid Ethyl Ester
    • [S-(R*,R*)]-N-(3-Methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-D-valinamide
    • BDBM50025517
    • N-(3-methylbutanoyl)-L-valyl-N-[(1S,2S)-4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-L-valinamide
    • BDBM50017789
    • IVS
    • CHEMBL85058
    • 3-HYDROXY-6-METHYL-4-(3-METHYL-2-(3-METHYL-2-(3-METHYL-BUTYRYLAMINO)-BUTYRYLAMINO)-BUTYRYLAMINO)-HEPTANOIC ACID ETHYL ESTER
    • CS-0456936
    • Q27461568
    • (3S,4S)-3-Hydroxy-6-methyl-4-{3-methyl-2-[3-methyl-2-(3-methyl-butyrylamino)-butyrylamino]-butyrylamino}-heptanoic acid ethyl ester
    • Ethyl (3S,4S)-3-hydroxy-6-methyl-4-((S)-3-methyl-2-((S)-3-methyl-2-(3-methylbutanamido)butanamido)butanamido)heptanoate
    • (3S,4S)-ethyl 3-hydroxy-6-methyl-4-((S)-3-methyl-2-((S)-3-methyl-2-(3-methylbutanamido)butanamido)butanamido)heptanoate
    • 3-Hydroxy-6-methyl-4-{3-methyl-2-[3-methyl-2-(3-methyl-butyrylamino)-butyrylamino]-butyrylamino}-heptanoic acid ethyl ester
    • Pepsin Inhibitor
    • ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate
    • 120849-36-7
    • CHEMBL433050
    • InChIKey: SMVMSLPPAGGLDL-ZZTDLJEGSA-N
    • Inchi: InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1
    • SMILES: CCOC(C[C@@H]([C@@H](NC([C@@H](NC([C@H](C(C)C)NC(CC(C)C)=O)=O)C(C)C)=O)CC(C)C)O)=O

Computed Properties

  • Exact Mass: 485.346
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 16
  • Monoisotopic Mass: 485.346
  • Heavy Atom Count: 34
  • Complexity: 663
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.6
  • Topological Polar Surface Area: 134A^2

Experimental Properties

  • LogP: 4.68000
  • PSA: 144.30000
  • Melting Point: 191-193 ºC
  • Solubility: Very slightly soluble (0.21 g/l) (25 º C),
  • Density: 1.048±0.06 g/cm3 (20 ºC 760 Torr),

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Apollo Scientific
BIMI2376-1mg
Pepsin Inhibitor
120849-36-7
1mg
£130.00 2023-08-31

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) Related Literature

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